3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Biochemical assay IC50 Selectivity

3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine (CAS 2034575-54-5) is a synthetic small molecule belonging to the azetidine-ether class of heterocyclic compounds. It features a pyridine ring linked via an ether bridge to an azetidine scaffold, which is further N-functionalized with a 3-methylbenzoyl group.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 2034575-54-5
Cat. No. B2466337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine
CAS2034575-54-5
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
InChIKeyNJFWNOUFESOLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine – Structural Overview and Research-Grade Procurement Considerations


3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine (CAS 2034575-54-5) is a synthetic small molecule belonging to the azetidine-ether class of heterocyclic compounds. It features a pyridine ring linked via an ether bridge to an azetidine scaffold, which is further N-functionalized with a 3-methylbenzoyl group. While this compound appears in several vendor catalogs, its publicly disclosed biological activity and pharmacological differentiation have not yet been reported in peer-reviewed literature or patent documents . The molecular formula is C16H16N2O2 with a molecular weight of 268.32 g/mol, and its SMILES notation is CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 . The azetidine ring imparts significant conformational rigidity, a feature often leveraged in medicinal chemistry to enhance target binding affinity and selectivity, though direct evidence for this specific compound is currently absent .

Why Generic Substitution of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine Is Not Supported by Current Evidence


At this time, there is no published data that would allow a scientific or industrial user to confidently substitute this specific compound with a generic analog. The absence of head-to-head comparisons, quantitative biochemical activity profiles, or defined pharmacological targets means that any attempt at substitution would be entirely speculative. The three key structural regions—the 3-pyridyl ether attachment point, the azetidine core, and the 3-methylbenzoyl N-substituent—are each likely to influence molecular recognition, binding kinetics, and physicochemical properties in ways that cannot be predicted from general class behavior alone [1]. Until differential data emerges from controlled experimental comparisons, this compound should be treated as a unique entity within the azetidine-ether chemical space.

Quantitative Differentiation Evidence for 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine


No Published Biochemical IC50 Data Available for This Compound or Its Direct Analogs

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases reveals no quantitative IC50, Kd, or EC50 values for 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine or for the most structurally similar comparators (e.g., 4-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine, 2-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine, or the des-methylbenzoyl analog 3-(azetidin-3-yloxy)pyridine) [1]. This data gap precludes any evidence-based differentiation at the biochemical level [1].

Biochemical assay IC50 Selectivity

Regioisomeric Pyridine Substitution Influences Hydrogen-Bonding Networks but Lacks Quantitative Comparison

The 3-pyridyloxy substitution pattern in the target compound positions the pyridine nitrogen in the meta orientation relative to the ether linkage, which should result in a different hydrogen-bonding geometry compared to the 2- or 4-pyridyl regioisomers. However, no quantitative data (e.g., binding assay results, solubility measurements, or logD values) have been reported for any of these regioisomers in a comparable assay system, so the differential impact of this structural feature remains uncharacterized [1].

Medicinal chemistry Regioisomer Hydrogen bonding

Azetidine Scaffold Confers Potential for Conformational Restriction Compared to Piperidine Analogs, but Comparative Data Are Absent

The four-membered azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to the more commonly used six-membered piperidine ring found in many kinase inhibitor scaffolds. This property can reduce entropic penalties upon binding and improve selectivity, as demonstrated in unrelated chemical series [1]. However, no direct comparison between this specific azetidine compound and its hypothetical piperidine analog (i.e., 3-{[1-(3-methylbenzoyl)piperidin-3-yl]oxy}pyridine) has been reported, so the magnitude of any advantage remains unknown [1].

Conformational restriction Azetidine Scaffold hopping

Recommended Application Scenarios for 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine Based on Current Evidence


Structural Diversity Screening in Kinase or GPCR Targeted Libraries

Given the lack of target annotation, this compound is best deployed as a diversity element in screening libraries where novel chemical matter is desired. The azetidine-ether-pyridine scaffold is underrepresented in commercial screening collections, and its inclusion may identify new hit matter for targets that have proven intractable with traditional chemotypes [1]. However, no specific target class recommendation can be made without activity data.

Medicinal Chemistry Scaffold-Hopping Campaigns

For programs seeking to replace a piperidine or pyrrolidine core with a more rigid azetidine isostere, this compound can serve as a versatile intermediate. The 3-methylbenzoyl group provides a synthetic handle for further derivatization. However, selection over alternative azetidine intermediates (e.g., 3-(azetidin-3-yloxy)pyridine hydrochloride, CAS 1236862-28-4) cannot be justified on a data-driven basis at this time [1].

Chemical Biology Probe Development with Caution

Researchers interested in developing chemical probes should treat this compound as an early-stage, unvalidated starting point. Before procurement for cellular or in vivo studies, users must request or generate preliminary biochemical profiling data (e.g., broad kinase panel screening, cytotoxicity assays) to establish baseline activity and selectivity. Without such data, the compound cannot be prioritized over characterized probes targeting the same pathway [1].

Quote Request

Request a Quote for 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.